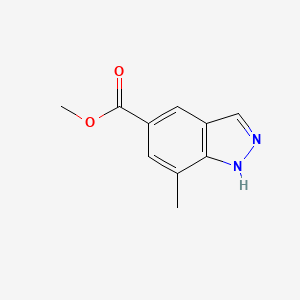
methyl 7-methyl-1H-indazole-5-carboxylate
Descripción general
Descripción
Methyl 7-methyl-1H-indazole-5-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Derivative Formation : New derivatives of ethyl-1H-indazole-3-carboxylate, with various aliphatic or aromatic acyl radicals and substituents like halogens or methyl groups, have been synthesized, highlighting the versatility of indazole compounds in chemical synthesis (Bistocchi et al., 1981).
- Chemical Transformations : The compound has been involved in complex chemical transformations, such as the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and subsequent conversion to different derivatives, demonstrating its utility in organic chemistry (El’chaninov et al., 2018).
Physicochemical Studies
- Molecular Structure Analysis : The crystal structure of 7-methoxy-1H-indazole, a related compound, was analyzed, showing the methoxy group lies in the plane of the indazole system, providing insights into the molecular configuration of similar compounds (Sopková-de Oliveira Santos et al., 2002).
- Enthalpy of Formation Studies : The molar standard enthalpy of formation of various indazole derivatives, including 1-methyl-1H-indazole-6-carboxylic methyl ester, has been measured, contributing to the understanding of their energetic and structural characteristics (Orozco-Guareño et al., 2019).
Biological Applications
- Anticancer and Antiviral Potential : Certain derivatives of methyl 7-methyl-1H-indazole-5-carboxylate have shown promising results as inhibitors of monoamine oxidase B, with potential implications in the treatment of neurological disorders and as antiviral agents (Tzvetkov et al., 2014).
- Antitubercular Activity : Novel derivatives synthesized from this compound have shown significant in vitro antitubercular activity, indicating potential applications in tuberculosis treatment (Venugopala et al., 2016).
Environmental Applications
- Corrosion Inhibition : Menthone derivatives of indazole, including compounds related to this compound, have been evaluated as mild steel corrosion inhibitors, showcasing their potential in industrial applications (Ansari et al., 2015).
Propiedades
IUPAC Name |
methyl 7-methyl-1H-indazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(10(13)14-2)4-8-5-11-12-9(6)8/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECTWNKIPYGAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



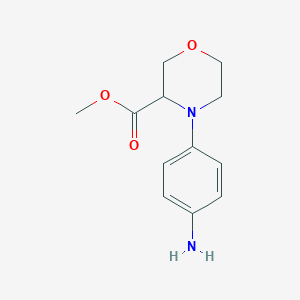

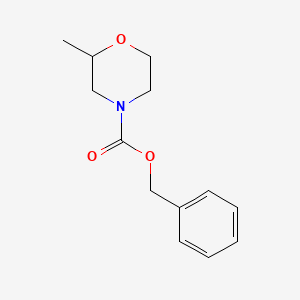
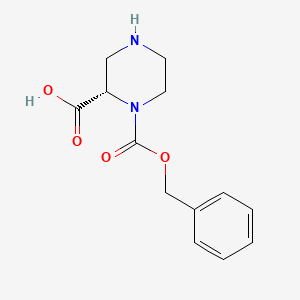
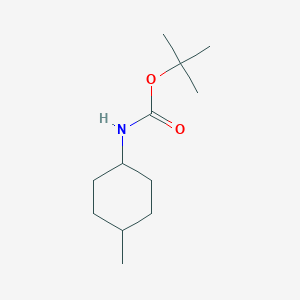
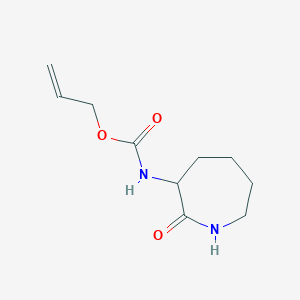
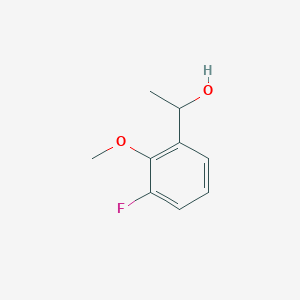
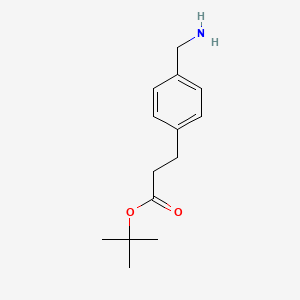
![6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3365344.png)
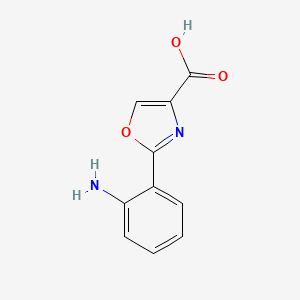
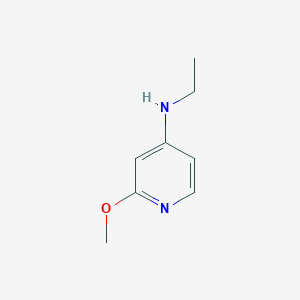
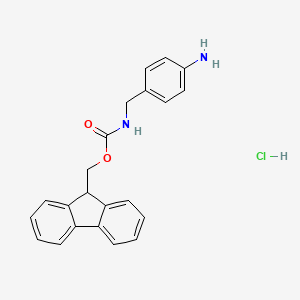
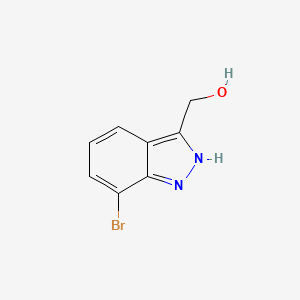
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B3365396.png)